![molecular formula C17H15N5O4 B5590832 N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)

N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine often involves multi-step reactions, including the formation of Schiff bases, use of amine groups, and the introduction of nitro and methoxy functional groups. For instance, compounds with related structures have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or by direct condensation methods (Bektaş et al., 2010).

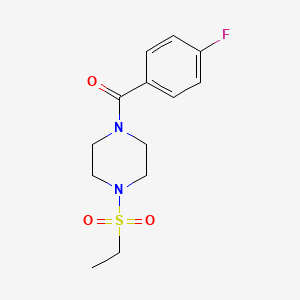

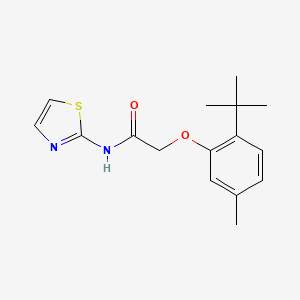

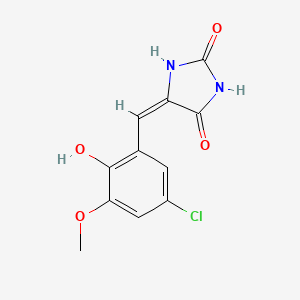

Molecular Structure Analysis

The molecular structure of compounds akin to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine can be intricate due to the presence of various functional groups. These structures are often elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the crystal and can show the conformational details of the molecule (Murugavel et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine may involve its nitro group, methoxy substituents, and the triazole ring. Nitro groups can participate in reduction reactions or act as electron-withdrawing groups, affecting the electronic properties of the compound. Methoxy groups can engage in nucleophilic substitution reactions or influence the reactivity through electron-donation via resonance (Conturo & Jeffrey, 1982).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. For example, the crystal structure can be determined by X-ray diffraction methods, which provide information on the spacing between molecules in the crystal lattice and the overall symmetry of the compound (Yang et al., 2007).

Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis of novel 1,2,4-triazole derivatives, including structures related to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, has demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds exhibiting good to moderate activities against test microorganisms. This finding highlights the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Anticancer Activities

The exploration of 1,2,4-triazoles for anticancer applications has also been a significant area of research. Shivarama Holla et al. (2003) reported the synthesis and characterization of Mannich bases derived from 1,2,4-triazoles, which were tested for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some compounds exhibited slight potency, suggesting the therapeutic potential of these derivatives in cancer treatment (Shivarama Holla, B., Veerendra, B., Shivananda, M., & Poojary, B., 2003).

Organic Synthesis Intermediates

Compounds structurally similar to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine serve as potent intermediates in the synthesis of oxygen-functionalized aromatic compounds. Nakamura et al. (2003) described a general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the utility of such compounds in organic synthesis and their potential in producing various functionally diverse molecules (Nakamura, S., Uchiyama, M., & Ohwada, T., 2003).

Orientations Futures

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other triazole compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Propriétés

IUPAC Name |

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-17-7-2-13(9-20-21-11-18-19-12-21)8-14(17)10-26-16-5-3-15(4-6-16)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNAWHURXIFEE-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5590749.png)

![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5590768.png)

![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylphenyl)cyclopropyl]benzamide](/img/structure/B5590807.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)

![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)